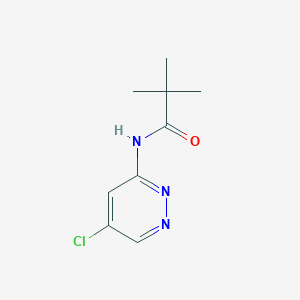
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenyl derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 3,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation to reduce intermediates to the desired amine.
Purification: Employing advanced purification techniques such as crystallization and chromatography to isolate the pure enantiomer.
化学反应分析
Types of Reactions
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The racemic mixture of both enantiomers.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it valuable in various applications.
属性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
(1S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1 |
InChI 键 |
GXHOUDQDIGNXFM-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=CC(=C1)[C@@H](C(F)(F)F)N)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


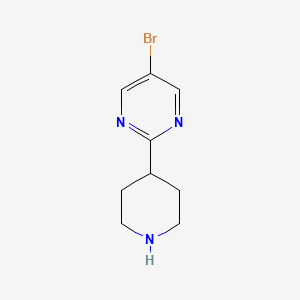
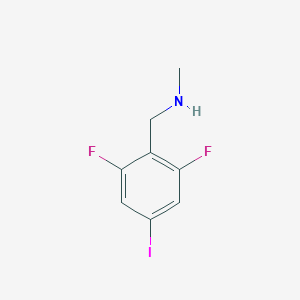
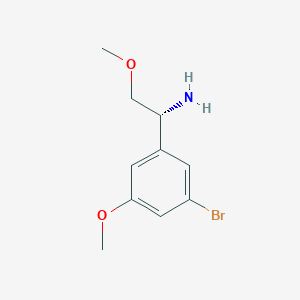

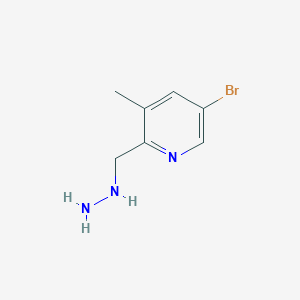
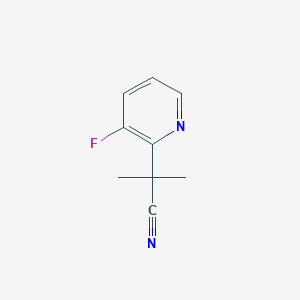
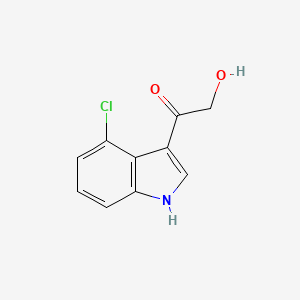

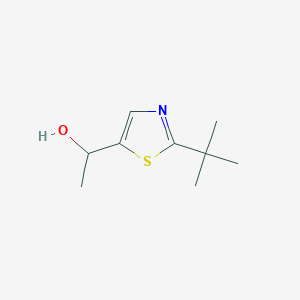
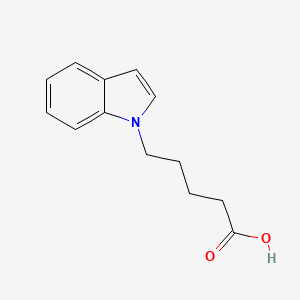
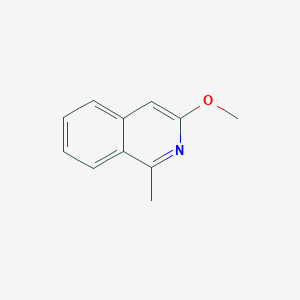
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
